molecular formula C38H34N4O12 B1233221 Batridene CAS No. 56509-01-4

Batridene

Cat. No.: B1233221
CAS No.: 56509-01-4
M. Wt: 738.7 g/mol
InChI Key: IIRJCUDCUZICFH-UHFFFAOYSA-N
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Description

Batridene, chemically designated as 1,1′,6,6′,7,7′-hexahydroxy-3,3′-dimethyl-5,5′-diisopropyl-2,2′-dinaphthoylen-8,8′-dibarbituric acid, is a polycyclic compound featuring a naphthoylen backbone fused with barbituric acid moieties . Its structure is characterized by multiple hydroxyl (-OH), methyl (-CH₃), and isopropyl (-CH(CH₃)₂) substituents, which contribute to its unique physicochemical properties. Studies on this compound have primarily focused on its transformations in polar solvents like dimethyl sulfoxide (DMSO), where it undergoes complex reactions influenced by its hydroxyl and barbituric acid groups .

Properties

CAS No.

56509-01-4

Molecular Formula

C38H34N4O12

Molecular Weight

738.7 g/mol

IUPAC Name

5-[[2,3,8-trihydroxy-6-methyl-4-propan-2-yl-7-[1,6,7-trihydroxy-3-methyl-5-propan-2-yl-8-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]naphthalen-2-yl]naphthalen-1-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C38H34N4O12/c1-11(2)21-15-7-13(5)23(29(45)25(15)17(27(43)31(21)47)9-19-33(49)39-37(53)40-34(19)50)24-14(6)8-16-22(12(3)4)32(48)28(44)18(26(16)30(24)46)10-20-35(51)41-38(54)42-36(20)52/h7-12,43-48H,1-6H3,(H2,39,40,49,50,53)(H2,41,42,51,52,54)

InChI Key

IIRJCUDCUZICFH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=C3C(=O)NC(=O)NC3=O)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=C6C(=O)NC(=O)NC6=O)O)O)C(C)C)O)O

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=C3C(=O)NC(=O)NC3=O)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=C6C(=O)NC(=O)NC6=O)O)O)C(C)C)O)O

Other CAS No.

56509-01-4

Synonyms

atriden
batridene

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues of Batridene

This compound belongs to the class of dibarbituric acid derivatives fused with aromatic systems. Compounds with analogous frameworks include:

Table 1: Structural Comparison of this compound and Hypothetical Analogues
Compound Name Core Structure Functional Groups Key Differences
This compound Dinaphthoylen-dibarbiturate 6× -OH, 2× -CH₃, 2× -CH(CH₃)₂ Reference compound
Compound A (Hypothetical) Dinaphthoylen-dibarbiturate 4× -OH, 4× -CH₃ Reduced hydroxylation, more methyl groups
Compound B (Hypothetical) Naphthoylen-monobarbiturate 5× -OH, 1× -CH₃, 1× -CH(CH₃)₂ Single barbituric acid moiety

Structural inferences are based on substitution patterns described in and .

Crystallographic and Database Comparisons

The Chemdex database () provides a framework for identifying structurally similar compounds through crystallographic data. This compound’s inclusion in such databases would require validated crystal structures from the Cambridge Structural Database (CSD) or Inorganic Crystal Structure Database (ICSD). For example:

  • Compounds with similar coordination numbers, oxidation states, or valence configurations (e.g., polyhydroxy-aromatic systems) could be flagged as analogues .
  • This compound’s hydroxyl and isopropyl groups may align with metal-coordination ligands described in , though direct comparisons are absent in the provided literature.

Challenges in Comparative Analysis

  • Analytical Limitations: Extracting and analyzing this compound’s constituents (e.g., hydroxyl groups) without inducing unintended reactions is challenging, as noted in chemical analysis guidelines .
  • Data Gaps: No direct studies comparing this compound with functionally similar compounds (e.g., other barbiturates or naphthoylen derivatives) were found in the evidence.

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